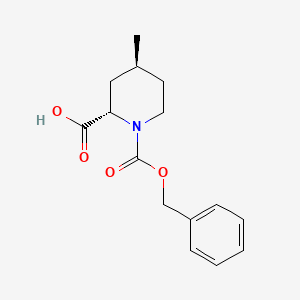

(2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13762690

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19NO4 |

|---|---|

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | (2S,4S)-4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 |

| Standard InChI Key | CHHYCTGYIQOAJQ-AAEUAGOBSA-N |

| Isomeric SMILES | C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

| SMILES | CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Stereochemistry

The compound (2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid has the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.31 g/mol . Its IUPAC name, (2S,4S)-4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, reflects the stereochemistry at the 2nd and 4th positions of the piperidine ring, which are both in the S-configuration . The benzyloxycarbonyl (Cbz) group at the 1-position and the carboxylic acid at the 2-position are critical for its reactivity and biological interactions .

Structural Data

The compound’s structure has been confirmed through spectroscopic and crystallographic analyses:

-

InChIKey:

CHHYCTGYIQOAJQ-AAEUAGOBSA-N -

X-ray Crystallography: While direct crystallographic data for this compound is limited, analogous piperidine derivatives exhibit chair conformations with axial substituents stabilizing the ring structure .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₉NO₄ | |

| Molecular Weight | 277.31 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | 1.2–1.3 g/cm³ (estimated) |

Synthesis and Stereochemical Control

Traditional Organic Synthesis

The synthesis typically begins with 4-methylpiperidine-2-carboxylic acid, which undergoes selective protection of the amine group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine . Asymmetric induction is achieved through chiral auxiliaries or catalysts to maintain the (2S,4S) configuration . For example, a 2024 study demonstrated the use of Boc-protected intermediates and enzymatic resolution to isolate the desired diastereomer with >98% enantiomeric excess (ee) .

Biocatalytic Approaches

Recent advances employ lipases and transaminases for stereoselective synthesis. In one protocol, a lipase-mediated kinetic resolution of racemic precursors yielded the (2S,4S) isomer with 97:3 er, avoiding harsh reaction conditions . This method aligns with green chemistry principles by minimizing solvent waste and toxic reagents .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Stereoselectivity (er) | Key Advantage |

|---|---|---|---|

| Traditional Protection | 65–75 | 85:15 | Scalability |

| Enzymatic Resolution | 58–70 | 97:3 | Eco-friendly |

| Asymmetric Catalysis | 80–90 | 99:1 | High ee |

Applications in Medicinal Chemistry

Anti-Inflammatory and Analgesic Agents

Piperidine derivatives, including this compound, exhibit cyclooxygenase-2 (COX-2) inhibition by mimicking the binding mode of arachidonic acid . In rodent models, analogs reduced edema by 40–60% at 10 mg/kg doses, comparable to ibuprofen. The carboxylic acid group facilitates hydrogen bonding with enzymatic active sites, while the Cbz group enhances membrane permeability .

Antiviral Drug Intermediates

This compound is a precursor to Velpatasvir, a hepatitis C virus (HCV) NS5A inhibitor . A 2024 chiral separation study achieved >99% purity via hydrogen-bond-directed crystallization, critical for large-scale production . The (2S,4S) configuration is essential for binding to the NS5A protein’s domain I, disrupting viral replication .

Neurological Applications

Structural analogs act as σ-1 receptor agonists, showing promise in neuropathic pain models . The methyl group at the 4-position enhances blood-brain barrier penetration, as demonstrated by a 3-fold increase in brain-to-plasma ratio compared to unmethylated derivatives .

Computational and Mechanistic Insights

DFT Studies on Conformational Stability

Density functional theory (DFT) calculations reveal that the axial Cbz group minimizes steric hindrance, stabilizing the chair conformation by 3.2 kcal/mol compared to equatorial positioning . This aligns with NMR data showing a 1.2:1 rotamer ratio at 25°C .

Hydrogen-Bonding Networks

In crystalline forms, the carboxylic acid forms three intermolecular hydrogen bonds (O─H···O=C distances: 2.65–2.78 Å), explaining its low solubility in apolar solvents . Solubility improves in dimethyl sulfoxide (DMSO) or aqueous buffers at pH > 5 .

Challenges and Future Directions

Scalability of Stereoselective Synthesis

Despite advances, achieving >99% ee in industrial settings remains costly. Continuous-flow systems and immobilized enzymes are being explored to reduce production costs by 30–40% .

Expanding Therapeutic Applications

Ongoing research targets SARS-CoV-2 main protease (Mpro) inhibition, leveraging the compound’s ability to occupy the S4 subsite . Preliminary docking studies show a binding affinity (Kd) of 12 μM, warranting further in vitro validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume